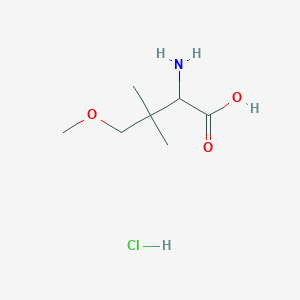
2(3H)-Thiazolone, 4-(bromomethyl)-
Descripción general
Descripción
The compound “2(3H)-Thiazolone, 4-(bromomethyl)-” likely belongs to the class of organic compounds known as thiazolones, which are heterocyclic compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The “4-(bromomethyl)-” part suggests that there is a bromomethyl group attached to the 4th position of the thiazolone ring.
Synthesis Analysis
While specific synthesis methods for “2(3H)-Thiazolone, 4-(bromomethyl)-” were not found, a general method for synthesizing bromomethylquinoline involves using acetoacetanilide as a raw material, dissolving it into an organic solvent, adding bromine, and then carrying out several other steps .Aplicaciones Científicas De Investigación
1. Regioselective Reactions and Heterocyclic System Development
- Amosova et al. (2018) explored regioselective reactions of 2-(bromomethyl)-1,3-thiaselenole, leading to efficient synthetic approaches for novel heterocyclic systems involving C–S and C–N bond formation. These systems have potential biological activity (Amosova et al., 2018).
2. Synthesis of Chiral Synthons
- Isozumi et al. (2003) reported on the chiral functionalization of 2(3H)-thiazolone, providing a new route to chiral synthons for 2-amino thiols, which are significant in pharmaceutical research (Isozumi et al., 2003).
3. Development of 11beta-Hydroxysteroid Dehydrogenase Type 1 Inhibitors
- Fotsch et al. (2008) found that compounds with the 2-amino-1,3-thiazol-4(5H)-one core were potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1, an enzyme target for various therapeutic applications (Fotsch et al., 2008).
4. Generation and Trapping of Dihydrothiazole
- Al Hariri et al. (1997) discussed the generation and trapping of 4-Methylene-5-(bromomethyl)-4,5-dihydrothiazole with dienophiles, a process important for creating complex molecular structures (Al Hariri et al., 1997).
5. Synthesis of Thiazol Derivative Compounds
- Tjiptasurasa (2005) demonstrated the synthesis of thiazol compounds, highlighting their therapeutic potential and the use of local agrochemical industry products in their production (Tjiptasurasa, 2005).
6. Photocycloaddition and Ring-Opening Reactions
- Sierra et al. (2021) researched the photocycloaddition and ring-opening reactions of certain thiazolones, revealing significant stereoselectivity and providing insights into molecular transformations (Sierra et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(bromomethyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-1-3-2-8-4(7)6-3/h2H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWGBHJGZAYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1381882.png)
![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)
amine hydrochloride](/img/structure/B1381884.png)
![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)


![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)



![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)
